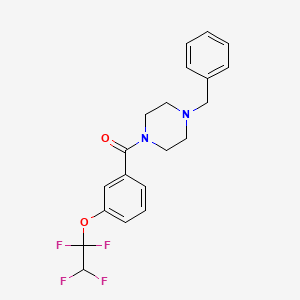

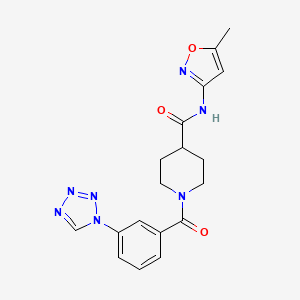

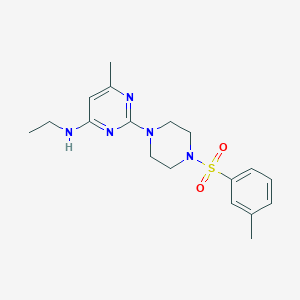

N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide” is a complex organic compound that likely belongs to the class of compounds known as piperidines . Piperidines are six-membered heterocycles, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . Without more information, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique

Platelet Antiaggregating Activity and Pharmacological Properties

A series of compounds, including those structurally related to "N-phenethyl-2-(pyridin-3-yl)piperidine-1-carbothioamide," have been investigated for their platelet antiaggregating activity. These studies have shown that certain compounds in this category can exhibit significant in vitro activity, comparable or superior to that of acetylsalicylic acid, alongside moderate analgesic, anti-inflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of compounds with a carbothioamide group has been explored, showing that certain derivatives possess moderate activity against bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Hussain & Kaushik, 2015).

Antitumoral Activity

Research into the antitumoral activity of N-phenylpyrrolecarbothioamides, which share functional groups with "this compound," has identified compounds with significant inhibitory effects on various human cancer cell lines. These findings underscore the potential of such compounds in cancer research and therapy (Cocco, Congiu, & Onnis, 2003).

DNA/Protein Binding and Cleavage

Compounds with the carbothioamide moiety have been studied for their ability to bind with DNA and proteins, demonstrating the capacity for DNA cleavage without external agents. This property is of interest for developing new therapeutic agents and understanding the molecular mechanisms of drug-DNA interactions (Muralisankar et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-phenylethyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c23-19(21-13-11-16-7-2-1-3-8-16)22-14-5-4-10-18(22)17-9-6-12-20-15-17/h1-3,6-9,12,15,18H,4-5,10-11,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTESQCRNQIBPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

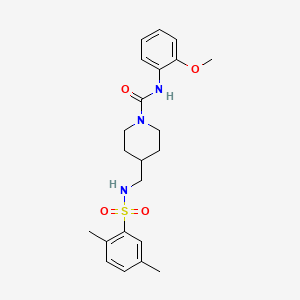

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)

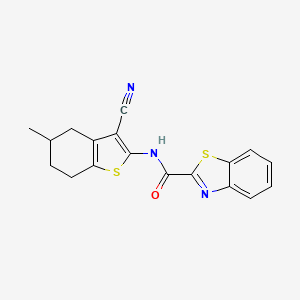

![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2831334.png)

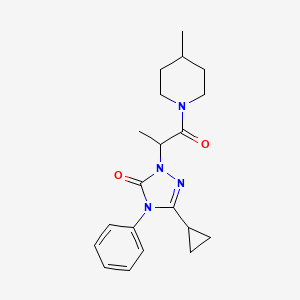

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)